molecular formula C11H25NO2Si B3005264 (3R,4R)-3-Amino-4-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol CAS No. 2581970-28-5

(3R,4R)-3-Amino-4-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol

Cat. No. B3005264
CAS RN: 2581970-28-5
M. Wt: 231.411
InChI Key: DOBQVWUPIRZKPZ-VXRWAFEHSA-N
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Description

This compound is a cyclopentanol with an amino group at the 3rd position and a tert-butyl(dimethyl)silyl group at the 4th position. The presence of the amino group suggests that it could participate in various reactions involving nucleophilic attack or protonation. The silyl group is often used as a protecting group in organic synthesis, particularly for alcohols .


Synthesis Analysis

The synthesis of this compound would likely involve the protection of a cyclopentanol using a tert-butyl(dimethyl)silyl chloride in the presence of a base. The amino group could be introduced through various methods, such as nucleophilic substitution or addition reactions .


Molecular Structure Analysis

The compound contains a five-membered ring, which is likely to adopt a puckered conformation due to the ring strain. The presence of the silyl group could add steric bulk and influence the overall conformation of the molecule .


Chemical Reactions Analysis

The amino group in the compound can participate in a variety of reactions, such as acting as a nucleophile in substitution reactions or as a base in elimination reactions. The silyl group can be removed under mildly acidic conditions, revealing the alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and silyl ether groups could impact its solubility, boiling point, and melting point .

Scientific Research Applications

Reaction Mechanisms and Synthesis

The compound (3R,4R)-3-Amino-4-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol and its derivatives are primarily used in various synthetic reactions in organic chemistry. One study describes its use in zinc- and samarium-promoted substitution reactions, demonstrating its utility in creating complex organic structures (Valiullina et al., 2018). Another research highlights its involvement in the Reformatsky reaction, where it is used to generate products with specific structural features (Valiullina et al., 2021).

Organometallic Chemistry

In organometallic chemistry, derivatives of this compound have been studied for their reactivity with various organic and inorganic reagents. For example, reactions with ethanol, HCl, acetone, and azides have been explored to understand the versatility and reactivity of these compounds in forming new molecular structures (Niesmann et al., 1996).

Synthesis of Chiral Compounds

The compound is also used in the synthesis of chiral compounds, which are crucial in medicinal chemistry and drug development. For instance, it has been employed in the stereoselective synthesis of piperidine derivatives, showcasing its importance in creating enantioenriched molecules (Moskalenko & Boev, 2014).

Mechanism of Action

The mechanism of action would depend on the context in which this compound is used. For example, if used as an intermediate in a synthetic pathway, its role could be to enable certain transformations while protecting the alcohol functionality .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

Future research could explore the potential applications of this compound in organic synthesis, particularly as a building block for more complex molecules .

properties

IUPAC Name

(3R,4R)-3-amino-4-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NO2Si/c1-11(2,3)15(4,5)14-10-7-8(13)6-9(10)12/h8-10,13H,6-7,12H2,1-5H3/t8?,9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBQVWUPIRZKPZ-VXRWAFEHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(CC1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1CC(C[C@H]1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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